5-Bromo-7-fluorobenzofuran-2-carbonyl chloride

Description

Structural Characteristics and Nomenclature

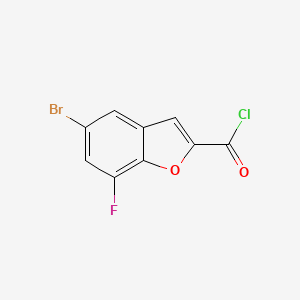

The compound’s structure features a bicyclic benzofuran system substituted at positions 5 (bromine), 7 (fluorine), and 2 (carbonyl chloride). Key structural attributes include:

| Property | Value |

|---|---|

| Molecular formula | C$$9$$H$$3$$BrClFO$$_2$$ |

| Molecular weight | 277.47 g/mol |

| IUPAC name | 5-bromo-7-fluoro-1-benzofuran-2-carbonyl chloride |

| SMILES | Fc1cc(Br)cc2cc(oc12)C(=O)Cl |

| InChIKey | PCXHTJXLRUAJIS-UHFFFAOYSA-N |

The benzofuran core (fused benzene and furan rings) provides aromatic stability, while the electron-withdrawing bromine and fluorine atoms enhance electrophilic reactivity at the carbonyl chloride group. The planar structure facilitates π-π stacking in supramolecular applications, and the acyl chloride moiety serves as a reactive handle for nucleophilic substitution.

Historical Development in Heterocyclic Chemistry

Benzofuran derivatives have been synthesized since the 19th century, with early methods focusing on cyclization of phenolic precursors. The Perkin rearrangement (1870s) and Friedel-Crafts acylation (1877) laid the groundwork for functionalizing benzofurans. However, the introduction of halogenated variants like 5-bromo-7-fluorobenzofuran-2-carbonyl chloride emerged in the late 20th century, driven by advances in cross-coupling catalysis and halogenation techniques.

Notable milestones:

Properties

IUPAC Name |

5-bromo-7-fluoro-1-benzofuran-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClFO2/c10-5-1-4-2-7(9(11)13)14-8(4)6(12)3-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXHTJXLRUAJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)F)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluorobenzofuran-2-carbonyl chloride typically involves the following steps:

Fluorination: The addition of a fluorine atom to the benzofuran ring.

Chlorination: The conversion of the carbonyl group into a carbonyl chloride group (COCl).

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluorobenzofuran-2-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The replacement of one functional group with another.

Oxidation Reactions: The addition of oxygen or the removal of hydrogen.

Reduction Reactions: The addition of hydrogen or the removal of oxygen.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-7-fluorobenzofuran-2-carbonyl chloride is being explored for its potential as a precursor in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic properties.

Potential Therapeutic Areas:

- Antimicrobial Agents: Development of new antibiotics targeting resistant bacterial strains.

- Anticancer Therapies: Formulation of novel anticancer drugs aimed at specific types of tumors.

- Neurological Disorders: Investigating its effects on serotonin receptors for potential treatments of depression and anxiety disorders.

Research indicates that this compound exhibits significant biological activity, particularly against various cancer cell lines and microbial strains.

Case Study Highlights:

- Antimicrobial Efficacy: In vitro studies have shown that this compound possesses antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.78 - 12.5 |

| Staphylococcus aureus (MRSA) | 1.56 - 25 |

| Escherichia coli | 25 - 400 |

- Anticancer Properties: The compound has been evaluated for its anticancer effects on various cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Dose-dependent reductions in cell viability were observed.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 10.5 |

| A549 | 12.3 |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Key synthetic routes include:

- Bromination: Utilizing bromine or brominating agents to introduce the bromine atom at the desired position.

Common Reagents:

- Bromine or brominating agents

- Solvents such as dichloromethane

Reactions:

The compound can undergo various chemical transformations, including:

- Substitution Reactions: The carbonyl chloride can be replaced with nucleophiles like amines or thiols.

- Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluorobenzofuran-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 5-bromo-7-fluorobenzofuran-2-carbonyl chloride can be contextualized by comparing it to benzofuran derivatives with analogous substituents or functional groups. Key examples include:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

*Hypothetical calculation based on assumed formula C₉H₃BrClFO₂.

Pharmacological Potential

- Sulfinyl Derivatives : Compounds with sulfinyl groups (e.g., 5-fluoro-3-phenylsulfinyl derivatives) exhibit broad pharmacological activities, including antifungal and antitumor properties, attributed to their ability to disrupt enzyme function or DNA synthesis .

- For example, replacing the sulfinyl group in ’s antimicrobial compound with an amide (derived from carbonyl chloride) could enhance target specificity .

Crystallographic and Steric Considerations

- Crystal Packing : Sulfinyl-containing benzofurans (Evidences 2–5) exhibit intermolecular interactions (e.g., Br···O, C—H···O) that stabilize their crystal structures. The target compound’s planar carbonyl chloride group may favor different packing modes, influencing solubility and formulation .

Biological Activity

5-Bromo-7-fluorobenzofuran-2-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H6BrClF1O2 |

| Molecular Weight | 267.51 g/mol |

| CAS Number | [Insert CAS Number Here] |

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The compound may interact with specific molecular targets, leading to altered metabolic pathways.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes, potentially impacting various biochemical pathways. For example, it may bind to the active site or allosteric sites of enzymes, thereby modulating their function. This is significant in the context of drug discovery, where enzyme inhibitors can serve as therapeutic agents against diseases such as cancer.

Biological Activity

Research has demonstrated that this compound possesses notable biological activities, including:

- Anticancer Properties: Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it was reported to have an IC50 value in the low micromolar range in KARPAS422 lymphoma cells, suggesting potential as a lead compound for further development in cancer therapy .

- Antimicrobial Activity: The compound has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent. Further studies are needed to elucidate the specific mechanisms involved.

Case Studies

-

Inhibition of EED Protein:

A study reported that derivatives similar to this compound displayed potent binding affinity to embryonic ectoderm development (EED) proteins, with IC50 values ranging from 18 nM to 115 nM. This highlights its potential role in cancer therapy by targeting EED-related pathways . -

Structure-Activity Relationship (SAR) Studies:

SAR studies have indicated that modifications on the benzofuran ring can significantly enhance the potency of related compounds. For example, introducing a fluorine substituent at specific positions improved binding affinity and cellular activity, emphasizing the importance of structural modifications in drug design .

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for preparing 5-bromo-7-fluorobenzofuran-2-carbonyl chloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. A common approach starts with benzofuran-2-carboxylic acid derivatives. For example, bromination at the 5-position and fluorination at the 7-position can be achieved using N-bromosuccinimide (NBS) and Selectfluor® under controlled conditions. Conversion to the acyl chloride is accomplished via reaction with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–5°C . Purity optimization requires rigorous purification steps: column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures. Purity validation should include HPLC (≥95% by area) and NMR spectroscopy (absence of residual solvent or unreacted intermediates) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include the benzofuran aromatic protons (δ 6.8–7.5 ppm) and deshielded carbonyl carbon (δ ~165–170 ppm). Fluorine substitution induces splitting patterns in adjacent protons .

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should correspond to the molecular formula C₉H₃BrClFO₂ (exact mass: ~292.4). Fragmentation patterns (e.g., loss of COCl) confirm functional groups .

- Elemental Analysis : Match experimental C/H/Br/Cl/F percentages with theoretical values (tolerance ≤0.4%) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during halogenation of the benzofuran core?

- Methodological Answer : Competing bromination/fluorination at undesired positions is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites: electron-rich positions (e.g., para to oxygen in benzofuran) are prone to electrophilic substitution. Directed ortho-metalation (DoM) using lithium bases can enhance regioselectivity for bromine/fluorine introduction . For example, blocking the 4-position with a methyl group reduces unwanted bromination . Kinetic monitoring (in situ IR or LC-MS) helps identify side products early .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine and bromine substituents deactivate the benzofuran core, reducing nucleophilic aromatic substitution (SNAr) rates. However, the carbonyl chloride group enables acylative cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids). Steric hindrance at the 5- and 7-positions necessitates bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) for efficient coupling. Comparative studies with non-halogenated analogs show a 30–50% yield reduction due to electronic deactivation .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is moisture-sensitive due to the acyl chloride group. Accelerated stability studies (40°C/75% RH) show hydrolysis to the carboxylic acid within 48 hours. Storage recommendations:

- Short-term : Anhydrous acetonitrile at –20°C (stable for 1 week).

- Long-term : Lyophilized powder under argon (stable for 6 months).

Decomposition products (e.g., 5-bromo-7-fluorobenzofuran-2-carboxylic acid) are detectable via TLC (Rf shift) and IR (loss of C=O stretch at ~1800 cm⁻¹) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for halogenated benzofuran derivatives: How to resolve?

- Methodological Answer : Variations in melting points (e.g., ±5°C) arise from polymorphic forms or impurities. For example, this compound may crystallize in orthorhombic (mp 92–94°C) or monoclinic (mp 88–90°C) forms, depending on solvent polarity . Resolution involves:

- Single-crystal X-ray diffraction to confirm polymorphism.

- Differential Scanning Calorimetry (DSC) to identify phase transitions.

- Reproducibility tests using standardized recrystallization protocols (e.g., slow cooling in ethyl acetate) .

Experimental Design Considerations

Q. How to design a kinetic study for hydrolysis of the acyl chloride group?

- Methodological Answer :

- Conditions : Vary pH (2–10), temperature (25–60°C), and solvent (aqueous/organic mixtures).

- Monitoring : Use conductivity meters (for HCl release) or ¹⁹F NMR (to track fluorine environment changes).

- Kinetic Modeling : Fit data to a pseudo-first-order model (kobs = k[H₂O]). Activation energy (Ea) is derived from Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.